Dual Reactivity Profile of (4-Bromo-1-butynyl)trimethylsilane vs. Standard Alkynyl Bromides
The compound (4-bromo-1-butynyl)trimethylsilane exhibits dual orthogonal reactivity not present in mono-functional alkynyl bromides such as 4-bromo-1-butyne (CAS 38771-21-0) [1]. It functions as an electrophilic alkyl bromide capable of participating in nucleophilic substitution or cross-coupling , while the TMS-protected alkyne remains inert until a fluoride source (e.g., CsF) triggers in situ desilylation for subsequent Sonogashira or related C-C bond forming events [2]. This contrasts with unprotected 4-bromo-1-butyne, which presents the alkyne functionality immediately, potentially leading to premature oligomerization or requiring additional synthetic steps to mask/reactivate it [3].
| Evidence Dimension | Functional Group Orthogonality and Synthetic Utility |
|---|---|
| Target Compound Data | Bifunctional: TMS-protected alkyne + primary alkyl bromide |
| Comparator Or Baseline | 4-Bromo-1-butyne (CAS 38771-21-0): Terminal alkyne + alkyl bromide |
| Quantified Difference | Not applicable (qualitative property difference) |
| Conditions | Structural analysis; reactivity inferred from functional group presence |
Why This Matters
This orthogonality enables simplified, higher-yielding synthetic sequences by avoiding protection/deprotection steps of the alkyne and prevents homocoupling of the unprotected terminal alkyne.
- [1] TCI America. 4-Bromo-1-butyne (CAS 38771-21-0) Product Specification. View Source
- [2] Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378-9384. View Source
- [3] Myskinrecipes. (4-Bromobut-1-yn-1-yl)trimethylsilane Reagent Description. View Source
